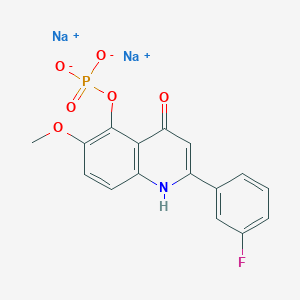

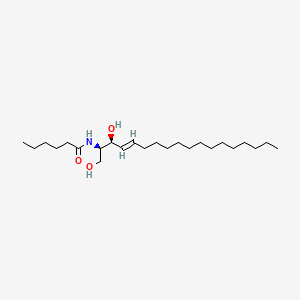

4-氨基-3-氯-6-(4-氯-2-氟-3-甲氧基苯基)-5-氟吡啶-2-甲酸苄酯

描述

The compound of interest, Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate, is a complex molecule that may be related to various benzamide and pyridine derivatives. These types of compounds have been studied for their potential biological activities and chemical properties. For instance, benzamides have been evaluated for gastrokinetic activity, which affects gastric emptying in animal models . Similarly, benzotriazole derivatives have been synthesized and their chemical transformations have been explored, indicating the versatility of these compounds in chemical synthesis .

Synthesis Analysis

The synthesis of related compounds often involves multiple steps and the use of different substituents to achieve the desired activity. For example, a series of benzamide derivatives were prepared by modifying the N-4 substituent, which included various alkyl and heteroarylmethyl groups, to enhance gastrokinetic activity . In another study, benzotriazole derivatives were synthesized, and methods were developed for further chemical conversions to study their luminescence and complex-forming properties . These examples demonstrate the synthetic strategies that could be applied to the compound .

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the properties of a compound. For instance, two polymorphs of a related benzamide compound were characterized using X-ray powder diffractometry, thermal analysis, and spectroscopy, revealing different physical properties and stabilities . Another study on pyrimidobenzodiazepines showed that despite similar molecular structures, the crystal structures differed significantly, which could influence the compound's behavior .

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied to understand their reactivity and potential applications. For example, the synthesis of a benzamide derivative involved the preparation of an intermediate using the CDI method, followed by conversion to an active acid anhydride and subsequent reaction with o-phenylenediamine . Additionally, the synthesis of thiazolopyridine derivatives involved interactions with different arylidinemalononitrile derivatives, showcasing the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to determine their potential applications. The thermal stability of polymorphs of a benzamide derivative was assessed using thermal analysis, indicating that one form was more thermodynamically stable than the other . The different crystal structures of pyrimidobenzodiazepines, despite similar molecular structures, suggest that small changes in molecular conformation can lead to significant differences in physical properties .

科学研究应用

抗菌应用

4-氨基-3-氯-6-(4-氯-2-氟-3-甲氧基苯基)-5-氟吡啶-2-甲酸苄酯及其类似物因其抗菌性能而受到研究。Egawa 等人(1984) 合成了具有相似结构特征的各种化合物,发现其中一些比已知的抗菌剂依诺沙星更具活性,表明它们在抗菌应用中的潜力(Egawa 等人,1984)。

环境和农业除草剂用途

该化合物还因其在水生环境中用作除草剂而受到研究。Mudge 等人(2021) 评估了该除草剂对欧亚水茓和其他沉水植物的影响,发现它能有效控制这些水生植物(Mudge 等人,2021)。此外,Miller 和 Norsworthy (2018) 研究了其在水稻种植中的控制范围和与其他除草剂的相容性,突出了其在农业环境中的潜力(Miller 和 Norsworthy,2018)。

复杂分子的合成

含有该化合物或其衍生物的复杂分子的合成一直是化学研究的重点。Hirokawa 等人(2000) 描述了一种该化合物衍生物的高效合成方法,展示了其在创建复杂化学结构中的用途(Hirokawa 等人,2000)。

在其他科学研究中的评估

该化合物及其衍生物已在其他各种科学研究中对其特性和潜在应用进行了评估。例如,Bisaillon 等人(1993) 关于甲烷生成条件下酚类化合物的羧化-脱羟基化的研究提到了具有相似结构特征的化合物(Bisaillon 等人,1993)。

作用机制

Target of Action

The primary target of this compound, also known as florpyrauxifen-benzyl , is aquatic plants . It is particularly effective against invasive species such as Eurasian watermilfoil (Myriophyllum spicatum), hybrid watermilfoil (M. spicatum x sibiricum), and yellow floating heart (Nymphoides peltata) .

Mode of Action

Florpyrauxifen-benzyl is a systemic herbicide, meaning it moves throughout the plant tissue . It belongs to a new class of synthetic auxins, the arylpicolinates . The herbicide mimics the plant growth hormone auxin, causing excessive elongation of plant cells, which ultimately leads to the death of the plant .

Biochemical Pathways

The compound affects the auxin pathway in plants . Auxin is a key hormone that regulates plant growth and development. By mimicking auxin, florpyrauxifen-benzyl disrupts normal plant growth patterns, leading to atypical growth such as larger, twisted leaves, and stem elongation .

Pharmacokinetics

The pharmacokinetics of florpyrauxifen-benzyl in aquatic environments are characterized by a relatively short contact exposure time (CET) requirements, typically 12 to 24 hours . This short CET may be advantageous for localized treatments of submerged aquatic plants .

Result of Action

The result of florpyrauxifen-benzyl’s action is the death of the target plants . Initial symptoms will be displayed within hours to a few days after treatment, with plant death and decomposition occurring over 2 – 3 weeks .

Action Environment

The action, efficacy, and stability of florpyrauxifen-benzyl can be influenced by environmental factors . For instance, mature plants may require a higher concentration of herbicide and a longer contact time compared to smaller, less established plants . Additionally, repeated use of herbicides with the same mode of action can lead to herbicide-resistant plants, even in aquatic environments .

安全和危害

The compound is labeled with the GHS09 pictogram, indicating it is hazardous to the aquatic environment . The hazard statements include H410, which means it is very toxic to aquatic life with long-lasting effects . Precautionary statements include P273, P391, and P501, which advise avoiding release to the environment, collecting spillage, and disposing of contents/container in accordance with local regulations .

属性

IUPAC Name |

benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2F2N2O3/c1-28-19-12(21)8-7-11(14(19)23)17-15(24)16(25)13(22)18(26-17)20(27)29-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZCDFOXYNRBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)OCC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894941 | |

| Record name | Florpyrauxifen-benzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1390661-72-9 | |

| Record name | Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390661-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florpyrauxifen-benzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate; florpyrauxifen-benzyl  | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Florpyrauxifen-benzyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38NVT24JZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026380.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)

![(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol](/img/structure/B3026384.png)

![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)

![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)

![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)